![molecular formula C14H16N2O9S B1364972 1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 103848-61-9](/img/structure/B1364972.png)
1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C14H16N2O9S and a molecular weight of 388.35 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are synthesized through the C–N nucleophilic coupling of pyrrolidin-2-one and ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate2.Molecular Structure Analysis
The molecular structure analysis of this compound is not explicitly mentioned in the search results. However, the molecular formula is C14H16N2O9S1.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis of Coupling Agents : An efficient synthesis method was developed for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. This process is useful for the preparation of other analogous coupling agents (Reddy et al., 2005).
Antimicrobial Activity : New N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and evaluated for antimicrobial and antifungal activities. A compound within this group showed significant activity against various bacteria and fungi (Fadda et al., 2016).
Catalysis in Organic Synthesis : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles demonstrated high catalytic activity in the synthesis of certain carbonitriles, using a green solvent under microwave irradiation (Zhang et al., 2016).
Chemical Synthesis and Sulfonation : Research on the reaction of natural-occurring phenolic derivatives with bis(trimethylsilyl) sulfate highlighted the importance of aromatic sulfonic acids and their derivatives in chemical industries (Nuissier et al., 2008).
Caspase-3 Inhibitory Activity : A study described the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identifying potent inhibitors of caspase-3, which is relevant in medical research (Kravchenko et al., 2005).
Nanoparticle Synthesis and Applications : Research on nanocrystalline titania-based sulfonic acid materials demonstrated their effectiveness as catalysts in the synthesis of pyran derivatives, showcasing potential in large scale production (Murugesan et al., 2016).
Polymer Chemistry : The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane in direct methanol fuel cells was investigated, emphasizing the relevance of such compounds in materials science (Yao et al., 2014).
Template-Mediated Oxidative Polymerization : A study on the supermolecular mechanism of template-mediated oxidative polymerization of pyrrole involved compounds with sulfonic acid groups, highlighting their role in polymer chemistry (Díez et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Orientations Futures
The future directions for the research and application of this compound are not explicitly mentioned in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
Propriétés
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24/h5-6,9H,1-4,7-8H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHAVGHJSKQCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401052 |
Source


|
| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
CAS RN |
103848-61-9 |
Source


|
| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)

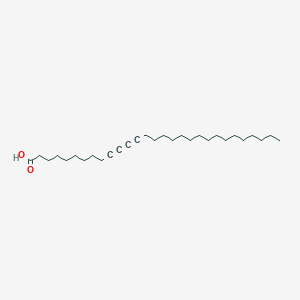
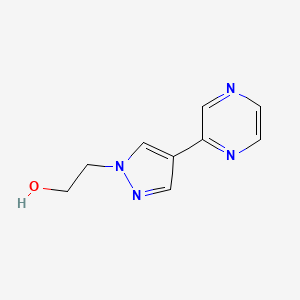
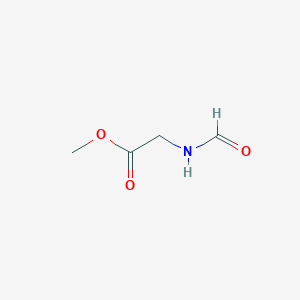
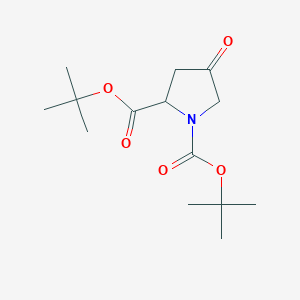
![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)

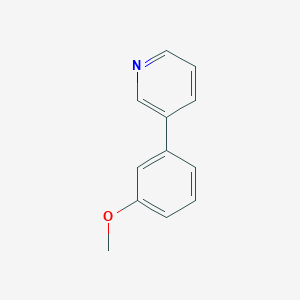
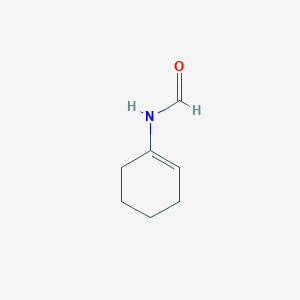
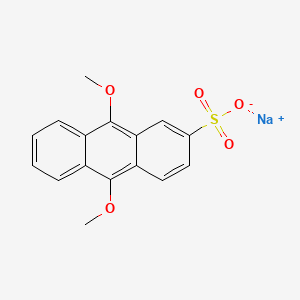
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)